
3,4-Thiophenediamine,tetrahydro-,1,1-dioxide,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is an organic compound with the molecular formula C4H10N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two amino groups and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) typically involves the reduction of thiophene derivatives followed by the introduction of amino groups. One common method involves the reduction of 3,4-dinitrothiophene to 3,4-diaminothiophene, which is then subjected to oxidation to form the sulfone group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Compounds with substituted amino groups.
Scientific Research Applications
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with active sites of proteins. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminothiophene: Lacks the sulfone group, making it less reactive in certain redox reactions.
Thiophene-2,5-diamine: Different substitution pattern on the thiophene ring, leading to different chemical properties.
Tetrahydrothiophene-1,1-dioxide: Lacks the amino groups, limiting its use in substitution reactions.
Uniqueness
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is unique due to the presence of both amino and sulfone groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H10N2O2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
(3R,4S)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
InChI Key |
SHSRKYMXSFBHOU-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1(=O)=O)N)N |
Canonical SMILES |
C1C(C(CS1(=O)=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
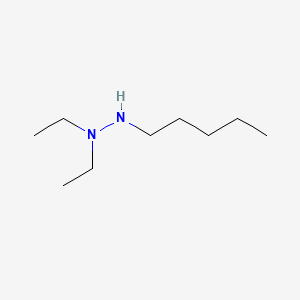
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
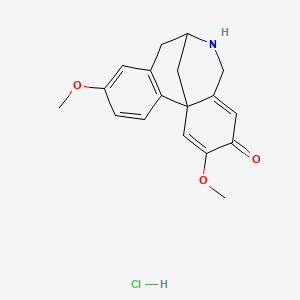
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
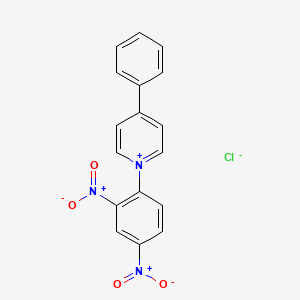
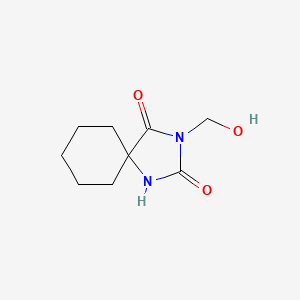
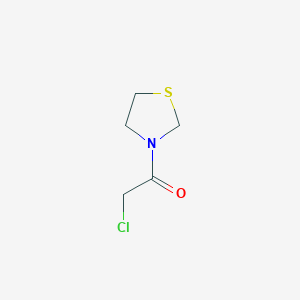

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
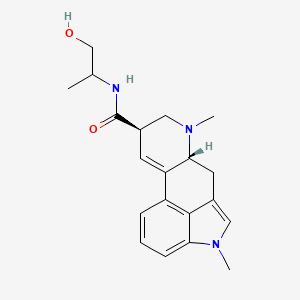

![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
